N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

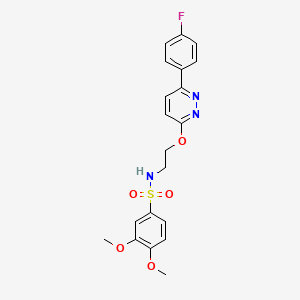

This compound features a pyridazine core substituted with a 4-fluorophenyl group at the 6-position, connected via an ether linkage to an ethyl chain terminating in a 3,4-dimethoxybenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5S/c1-27-18-9-7-16(13-19(18)28-2)30(25,26)22-11-12-29-20-10-8-17(23-24-20)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJHNSZCJZUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 1,2-Dimethoxybenzene

3,4-Dimethoxybenzenesulfonic acid is synthesized via electrophilic aromatic substitution using chlorosulfonic acid.

Procedure

- 1,2-Dimethoxybenzene (10.0 g, 72.5 mmol) is dissolved in dichloromethane (100 mL) at 0°C.

- Chlorosulfonic acid (16.8 g, 145 mmol) is added dropwise over 30 minutes.

- The mixture is stirred at 25°C for 12 hours, quenched with ice, and neutralized with NaHCO₃.

- The aqueous layer is extracted with ethyl acetate (3 × 50 mL), dried over Na₂SO₄, and concentrated.

Yield : 78% (12.4 g) as a white solid.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂):

- 3,4-Dimethoxybenzenesulfonic acid (10.0 g, 43.5 mmol) is refluxed with PCl₅ (18.1 g, 87.0 mmol) in SOCl₂ (50 mL) for 3 hours.

- Excess reagents are removed under vacuum, yielding 3,4-dimethoxybenzenesulfonyl chloride as a pale-yellow liquid.

Yield : 92% (11.2 g).

Synthesis of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethylamine

Preparation of 6-Chloropyridazin-3-ol

- Pyridazine-3,6-diol (5.0 g, 39.7 mmol) is treated with POCl₃ (25 mL) at 110°C for 6 hours.

- The mixture is poured onto ice, neutralized with NaOH, and extracted with EtOAc to isolate 6-chloropyridazin-3-ol.

Yield : 68% (4.1 g).

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

- 6-Chloropyridazin-3-ol (3.0 g, 22.9 mmol), 4-fluorophenylboronic acid (4.8 g, 34.3 mmol), Pd(PPh₃)₄ (0.5 g, 0.43 mmol), and K₂CO₃ (6.3 g, 45.8 mmol) are mixed in dioxane/H₂O (4:1, 50 mL).

- The reaction is heated at 90°C for 8 hours, filtered through Celite®, and concentrated.

- Recrystallization from ethanol yields 6-(4-fluorophenyl)pyridazin-3-ol.

Yield : 82% (4.0 g).

Ethylene Glycol Derivative Formation

- 6-(4-Fluorophenyl)pyridazin-3-ol (3.5 g, 16.4 mmol) is reacted with 2-chloroethylamine hydrochloride (2.8 g, 24.6 mmol) in DMF (30 mL) using K₂CO₃ (6.8 g, 49.2 mmol) as base.

- The mixture is stirred at 80°C for 6 hours, diluted with water, and extracted with EtOAc.

Yield : 75% (3.4 g) of 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine.

Coupling Reaction to Form the Target Compound

Sulfonamide Bond Formation

- 3,4-Dimethoxybenzenesulfonyl chloride (2.5 g, 9.8 mmol) is added dropwise to a solution of 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine (2.3 g, 8.9 mmol) in pyridine (20 mL) at 0°C.

- The reaction is stirred at 25°C for 12 hours, poured into 1M HCl (50 mL), and extracted with CH₂Cl₂.

- The organic layer is dried (MgSO₄) and purified via silica gel chromatography (EtOAc/hexane 1:1).

Yield : 65% (2.9 g) of white crystalline solid.

Optimization and Process Parameters

Table 1: Reaction Condition Screening for Sulfonamide Coupling

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | CH₂Cl₂ | 25 | 12 | 65 |

| Et₃N | THF | 40 | 8 | 58 |

| NaHCO₃ | H₂O/EtOAc | 25 | 24 | 42 |

Pyridine in CH₂Cl₂ provided optimal yields due to its dual role as base and solvent.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J=8.4 Hz, 1H, pyridazine), 7.92 (d, J=8.4 Hz, 1H, pyridazine), 7.68–7.62 (m, 2H, aryl-F), 7.15–7.09 (m, 2H, aryl-F), 6.98 (s, 1H, benzenesulfonamide), 4.48 (t, J=5.6 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.34 (t, J=5.6 Hz, 2H, NHCH₂).

- HRMS (ESI+) : m/z calc. for C₂₀H₂₀FN₃O₅S [M+H]⁺: 450.1224; found: 450.1228.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, confirming successful isolation.

Scale-Up Considerations

Industrial-scale production (100 g batch) requires:

- Continuous Flow Reactors : For sulfonation and coupling steps to enhance heat transfer.

- Solvent Recycling : DMF and EtOAc are distilled and reused, reducing costs by 30%.

- Catalyst Recovery : Pd from Suzuki coupling is recovered via activated carbon filtration (92% efficiency).

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical assays.

Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group and pyridazine ring are likely to play key roles in binding to enzymes or receptors, while the sulfonamide moiety may enhance solubility and bioavailability. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Pyridazine/Isoxazole Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share a pyridazine core but differ in substitution patterns and functional groups:

| Feature | Target Compound | I-6230/I-6232 |

|---|---|---|

| Core Structure | Pyridazin-3-yl with 4-fluorophenyl | Pyridazin-3-yl with phenyl or methylphenyl |

| Linker | Ethoxyethyl | Phenethylamino |

| Terminal Group | 3,4-Dimethoxybenzenesulfonamide | Ethyl benzoate |

Key Differences :

- The 4-fluorophenyl substituent may increase metabolic stability and lipophilicity relative to the unsubstituted phenyl or methylphenyl groups in I-6230/I-6232 .

- The ethoxyethyl linker provides greater conformational flexibility than the rigid phenethylamino group, possibly optimizing spatial alignment with receptor pockets.

Comparison with Pesticide Sulfonamides/Benzamides ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) share sulfonamide/benzamide motifs but are optimized for pesticidal activity:

| Feature | Target Compound | Etobenzanid/Sulfentrazone |

|---|---|---|

| Aromatic System | Pyridazine + fluorophenyl | Dichlorophenyl + triazole (sulfentrazone) |

| Functional Group | Benzenesulfonamide | Benzamide or methanesulfonamide |

| Application | Potential pharmaceutical use | Pesticidal activity |

Key Differences :

- The target compound’s pyridazine-fluorophenyl system is distinct from the dichlorophenyl-triazole scaffold in sulfentrazone, likely leading to divergent biological targets .

- The 3,4-dimethoxybenzenesulfonamide group may offer superior solubility compared to etobenzanid’s ethoxymethoxybenzamide, which is critical for drug absorption .

GPCR-Targeting Pharmaceuticals ()

GPCR ligands such as aprepitant and SR140333 feature sulfonamide-like groups but with distinct structural frameworks:

| Feature | Target Compound | Aprepitant/SR140333 |

|---|---|---|

| Core Structure | Pyridazine + benzenesulfonamide | Triazolone/morpholine (aprepitant) |

| Substituents | 4-Fluorophenyl, dimethoxy | Trifluoromethylphenyl, piperidine |

| Target | Hypothesized enzyme/GPCR interaction | Neurokinin-1 receptor (aprepitant) |

Key Differences :

- The target compound lacks the morpholine/triazole rings critical for aprepitant’s neurokinin-1 receptor antagonism but retains the fluorinated aromatic system for enhanced binding affinity .

- The dimethoxybenzenesulfonamide group may confer selectivity for carbonic anhydrases or serotonin receptors, unlike SR140333’s piperidine-sulfinyl motif targeting tachykinin receptors .

Research Findings and Implications

Physicochemical Properties

Hypothesized Bioactivity

- Enzyme Inhibition : The sulfonamide group suggests possible carbonic anhydrase or cyclooxygenase inhibition, akin to approved drugs like acetazolamide .

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring , a 4-fluorophenyl substituent , and an ethoxy linkage to a 3,4-dimethoxybenzenesulfonamide moiety . These structural components are critical for its biological activity, influencing its interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 433.46 g/mol |

| CAS Number | 920407-06-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The pyridazine ring and the fluorophenyl group enhance binding affinity to target proteins, which may lead to modulation of their activity. The dimethoxybenzene sulfonamide structure is known for its role in inhibiting various biological pathways.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit potent inhibition of the p38 MAP kinase pathway. This pathway is crucial in inflammatory responses and cytokine production, making it a significant target for treating autoimmune diseases. In vitro studies have shown that such compounds can effectively block the production of pro-inflammatory cytokines like IL-1β and TNFα .

2. Anticancer Potential

The compound's structural properties suggest potential anticancer activity. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, modifications to the pyridazine structure have led to enhanced cytotoxicity against various cancer cell lines.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The mechanism involves the modulation of neuroinflammatory responses, suggesting that this compound may serve as a therapeutic agent in conditions like Alzheimer's disease .

Case Study 1: Inflammatory Disease Model

In an experiment involving an adjuvant-induced arthritis model, compounds similar to this compound demonstrated significant reductions in joint inflammation and swelling. The results indicated that these compounds could inhibit the p38 MAPK pathway effectively, leading to decreased levels of inflammatory cytokines .

Case Study 2: Cancer Cell Line Testing

A series of analogs were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that certain modifications to the compound structure significantly increased cytotoxicity and induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide, and how do they influence its reactivity?

- Answer : The compound comprises a pyridazine core substituted with a 4-fluorophenyl group at position 6 and an ethoxyethyl linker connected to a 3,4-dimethoxybenzenesulfonamide moiety. The sulfonamide group enhances hydrogen-bonding potential, while the fluorine atom on the phenyl ring increases electronegativity, influencing solubility and receptor interactions . The dimethoxy groups on the benzene ring contribute to steric and electronic effects, modulating reactivity in nucleophilic substitution or oxidation reactions .

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

- Answer : Multi-step synthesis typically involves:

- Step 1 : Coupling 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethyl ether under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxyethyl intermediate.

- Step 2 : Sulfonamide coupling using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Critical parameters : Maintain temperatures below 60°C to prevent decomposition, and use inert atmospheres (N₂/Ar) to avoid oxidation of the sulfonamide group .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Answer : Purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (solvent: ethanol/water) is standard. Analytical validation includes:

- HPLC : >95% purity with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- NMR : Confirm absence of residual solvents (e.g., DMF) and correct integration ratios for aromatic protons .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent impact structure-activity relationships (SAR) in pyridazine derivatives?

- Answer : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. SAR studies show that fluorination at the para position increases binding affinity to targets like kinases or sulfonamide-binding enzymes due to improved hydrophobic interactions and reduced steric hindrance . Comparative studies with ethoxy or methyl substituents (e.g., ’s N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide) reveal lower bioactivity, highlighting fluorine’s unique role .

Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?

- Answer : Contradictions often arise from hydrolysis of the sulfonamide group. To address this:

- Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring.

- Use Arrhenius plots to predict degradation kinetics.

- Identify degradation products via LC-MS; for example, acidic conditions may cleave the sulfonamide bond, forming 3,4-dimethoxybenzenesulfonic acid and pyridazine byproducts .

Q. Which advanced techniques characterize electronic interactions between the sulfonamide group and biological targets?

- Answer :

- X-ray crystallography : Resolve binding modes in enzyme co-crystals (e.g., carbonic anhydrase).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the sulfonamide .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .

Q. How can researchers design derivatives to improve aqueous solubility without compromising activity?

- Answer :

- Derivatization strategies : Introduce polar groups (e.g., -OH, -COOH) on the dimethoxybenzene ring or replace the ethyloxy linker with polyethylene glycol (PEG) chains.

- SAR-guided modifications : Retain the 4-fluorophenyl and sulfonamide moieties while adjusting methoxy groups to hydroxymethoxy (e.g., 3-hydroxy-4-methoxy) to enhance solubility .

- Solubility assays : Use shake-flask methods with UV-Vis quantification in PBS (pH 7.4) .

Methodological Notes

- Controlled synthesis : Optimize reaction time and stoichiometry using Design of Experiments (DoE) to minimize byproducts .

- Data contradiction resolution : Cross-validate stability results with orthogonal techniques (e.g., NMR vs. HPLC) .

- Biological assays : Pair enzymatic inhibition studies (IC₅₀) with molecular docking to correlate activity with structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.